6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17228677
InChI: InChI=1S/C7H7IN4/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3,(H2,9,11)
SMILES:
Molecular Formula: C7H7IN4
Molecular Weight: 274.06 g/mol

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

CAS No.:

Cat. No.: VC17228677

Molecular Formula: C7H7IN4

Molecular Weight: 274.06 g/mol

* For research use only. Not for human or veterinary use.

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine -

Specification

Molecular Formula C7H7IN4
Molecular Weight 274.06 g/mol
IUPAC Name 6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Standard InChI InChI=1S/C7H7IN4/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3,(H2,9,11)
Standard InChI Key ILUXMBAXPBKUER-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=NC(=NN12)N)I

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Formula

6-Iodo-5-methyl-[1, triazolo[1,5-a]pyridin-2-amine (CAS RN: 1245645-07-1) is a bicyclic heteroaromatic compound featuring a fused triazole and pyridine ring system . Its molecular formula is C6H5IN4\text{C}_6\text{H}_5\text{IN}_4, with a molecular weight of 260.04 g/mol . The iodine substituent at position 6 and the methyl group at position 5 contribute to its distinct electronic and steric properties, while the primary amine at position 2 enhances its potential for derivatization .

Structural Representation

The canonical SMILES notation for this compound is IC1=CC=CC2=NC(=NN12)N, which explicitly defines the positions of substituents and the fused ring system . The InChIKey identifier VCAQULHUVQYCPQ-UHFFFAOYSA-N provides a standardized representation for database searches and cheminformatics applications .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC6H5IN4\text{C}_6\text{H}_5\text{IN}_4
Molecular Weight260.04 g/mol
CAS Registry Number1245645-07-1
SMILESIC1=CC=CC2=NC(=NN12)N
InChIKeyVCAQULHUVQYCPQ-UHFFFAOYSA-N

Synthetic Approaches and Challenges

Reported Synthetic Pathways

While direct synthesis protocols for 6-Iodo-5-methyl- triazolo[1,5-a]pyridin-2-amine remain sparsely documented, analogous triazolo[1,5-a]pyridine derivatives are typically synthesized through cyclocondensation reactions. For example, triazolo[1,5-a]pyrimidines are often prepared via reactions between aminoguanidine derivatives and β-keto esters or diketones under acidic conditions . Adapting these methods, iodination at position 6 could be achieved through electrophilic aromatic substitution or transition-metal-catalyzed C–H activation, though regioselectivity remains a challenge.

Purification and Characterization

Chromatographic techniques such as silica gel column chromatography are commonly employed for purification . Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. For instance, the 1H^1\text{H}-NMR spectrum of related compounds exhibits characteristic peaks for aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ 5.0–6.0 ppm) .

Physicochemical and Spectral Properties

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Expected N–H stretching vibrations (~3300 cm1^{-1}) and C–I stretches (~500 cm1^{-1}) .

  • Mass Spectrometry: A molecular ion peak at m/z 260.04 ([M+H]+^+) with characteristic fragmentation patterns .

Future Research Directions

Synthetic Optimization

Developing regioselective iodination protocols and microwave-assisted synthesis could improve yield and scalability. Computational modeling (e.g., DFT calculations) may guide rational design of derivatives with enhanced bioactivity.

Biological Profiling

Priority areas include:

  • In vitro cytotoxicity screening against NCI-60 cancer cell panels.

  • Target identification using chemoproteomics or thermal shift assays.

  • Pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) properties.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the methyl and iodine substituents could elucidate their roles in bioactivity. For instance, replacing iodine with other halogens or aryl groups may alter target engagement profiles.

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